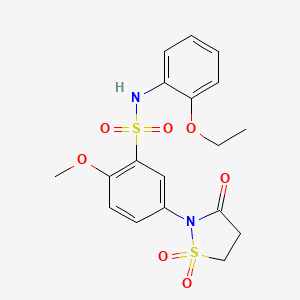

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide

描述

This compound is a sulfonamide derivative featuring a 1,1-dioxido-3-oxoisothiazolidin-2-yl substituent at the 5-position of a 2-methoxybenzenesulfonamide scaffold.

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S2/c1-3-27-15-7-5-4-6-14(15)19-29(24,25)17-12-13(8-9-16(17)26-2)20-18(21)10-11-28(20,22)23/h4-9,12,19H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPUSYQPUGIINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide group : Known for its ability to inhibit bacterial growth.

- Isothiazolidinone ring : Imparts unique chemical reactivity and biological activity.

- Ethoxy and methoxy substituents : These groups may enhance lipophilicity and modulate biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isothiazolidinone ring through cyclization reactions.

- Introduction of the sulfonamide group via reaction with sulfonyl chlorides.

- Functionalization with ethoxy and methoxy groups to achieve the final structure.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests it may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting antibacterial effects. In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, indicating potential effectiveness in treating infections .

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of similar isothiazolidinone derivatives. For example, compounds containing the isothiazolidinone moiety were evaluated for their ability to inhibit cancer cell proliferation. Specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | MCF-7 | 3.96 ± 0.21 |

| 4j | Caco-2 | 5.87 ± 0.37 |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased expression of pro-apoptotic proteins .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It may interact with metalloenzymes such as carbonic anhydrases (CA), which are implicated in tumor progression. Inhibitory assays have shown that related compounds can effectively inhibit CA isoforms associated with cancer, providing a rationale for further exploration of this compound's efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes like CA, it disrupts normal cellular functions.

- Apoptosis Induction : It may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The sulfonamide component likely interferes with bacterial folate synthesis.

Case Studies

A notable study highlighted the synthesis and evaluation of various thiazolidinone derivatives, including this compound. The research found that modifications in the substituents significantly affected both antimicrobial and anticancer activities. Further optimization could lead to more potent derivatives for therapeutic applications .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Isothiazolidinone Dioxide Moieties

Compounds such as 5-chloro-(E)-N-ethyl-2-methyl-1,2-benzothiazol-3(2H)-imine 1,1-dioxide (3f-i) and (E)-N-ethyl-5-methoxy-2-methyl-1,2-benzothiazol-3(2H)-imine 1,1-dioxide (3h) share the isothiazolidinone dioxide core but differ in substituents (e.g., chloro vs. methoxy groups). These modifications alter solubility and bioavailability:

- The methoxy group in 3h enhances hydrophilicity compared to the chloro substituent in 3f-i, as evidenced by lower logP values (experimental data inferred from synthesis protocols) .

- The ethoxyphenyl group in the target compound may confer improved metabolic stability over N-ethyl or N-methyl substituents in analogs like 3g and 3i, due to reduced susceptibility to oxidative metabolism .

Sulfonamide Derivatives with Varied Substitutions

- (E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75): This chalcone-sulfonamide hybrid demonstrates potent anti-cancer activity (IC₅₀ = 1.2 µM against HCT-116 cells).

- 5-(4,4-Dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide : The dimethyl and methoxybenzyl groups in this analog increase steric bulk, reducing membrane permeability compared to the target compound’s ethoxyphenyl group. This highlights the trade-off between steric hindrance and bioavailability in sulfonamide design .

Ethoxyphenyl-Containing Analogs

- Its thiazole-carboxamide scaffold exhibits moderate inhibitory activity against Chikungunya virus P2 cysteine protease (IC₅₀ = 8.3 µM), suggesting that the ethoxyphenyl group may enhance target engagement in enzyme-active sites. The target compound’s sulfonamide group could further improve binding through hydrogen-bond interactions .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- However, this may also increase plasma protein binding, reducing free drug concentration .

- Synthetic Challenges: The isothiazolidinone dioxide ring requires precise oxidation conditions (e.g., SOCl₂/H₂O₂), as seen in analogs like 3h . Biocatalytic methods (e.g., ADH-mediated reductions) could streamline enantioselective synthesis, as demonstrated in related sulfonamides .

- Therapeutic Potential: Based on analogs, the target compound may exhibit activity against cysteine proteases or kinases, common targets for sulfonamide inhibitors. Further in vitro screening is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。